![molecular formula C13H10F3N B3053392 N-phenyl-4-(trifluoromethyl)aniline CAS No. 53451-87-9](/img/structure/B3053392.png)
N-phenyl-4-(trifluoromethyl)aniline
Overview
Description
Physical And Chemical Properties Analysis
Scientific Research Applications
Corrosion Inhibition
N-phenyl-4-(trifluoromethyl)aniline derivatives have been studied for their potential in corrosion inhibition. For instance, a synthesized compound similar to N-phenyl-4-(trifluoromethyl)aniline demonstrated effective corrosion inhibitory properties on mild steel in hydrochloric and sulfuric acid solutions. The compound's adsorption on steel surfaces followed Langmuir's isotherm, and its efficiency was examined using various methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Daoud et al., 2014).
Synthesis and Molecular Structure
The molecule has also been involved in chemical reactions and structural studies. For example, the molecular structure of N-benzylidene-aniline, a related compound, was studied using gas electron diffraction and molecular mechanics calculations, revealing details about the conformer stability and molecular orientation (Trætteberg et al., 1978).
Electroluminescence and Photopolymerization
In the field of electroluminescence, derivatives of N-phenyl-4-(trifluoromethyl)aniline have been synthesized for their potential use in organic electroluminescent devices. These compounds exhibit properties like intense fluorescence emission and the formation of stable amorphous glasses, making them suitable for light-emitting applications (Doi et al., 2003). Additionally, aniline, a related compound, has been used in photopolymerization processes (Teshima et al., 1996).
Spectroscopy and Electrical Characterization
Studies on aniline oligomers and polyaniline, related to N-phenyl-4-(trifluoromethyl)aniline, have involved spectroscopic and electrical characterization. These studies provide insights into the structure, electrical conductivity, and other electronic properties of these compounds, which are significant for applications in materials science (Cao et al., 1986).
Photoinduced Charge Transfer
Compounds related to N-phenyl-4-(trifluoromethyl)aniline have been studied for their photochemical behavior, particularly focusing on the photoinduced intramolecular charge transfer. These studies are crucial for understanding the photophysical properties of these compounds, which can be applied in areas like photonics and molecular electronics (Yang et al., 2004).
Safety and Hazards
properties
IUPAC Name |
N-phenyl-4-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBLLVOSVHORQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457303 | |
Record name | Benzenamine, N-phenyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53451-87-9 | |
Record name | Benzenamine, N-phenyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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